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Compound of Interest

Compound Name: MRK-016

Cat. No.: B1676816

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and pharmacological profile of MRK-016, a selective a5 subunit-containing GABAA negative
allosteric modulator. The information presented herein is intended to support ongoing research
and drug development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Physicochemical Properties

MRK-016, with the IUPAC name 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-
triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine, is a novel pyrazolotriazine derivative.[1] Its
chemical and physical properties are summarized in the table below.
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Property Value Reference
3-tert-Butyl-7-(5-
methylisoxazol-3-yl)-2-(1-

IUPAC Name methyl-1H-1,2,4-triazol-5- [1]
ylmethoxy)pyrazolo(1,5-d)
(1,2,4)triazine

CAS Number 342652-67-9

Molecular Formula C17H20NsO2

Molecular Weight 368.40 g/mol [1]
CNIN=CN=C1COC2=NN3C(C

SMILES 4=NOC(C)=C4)=NN=CC3=C2 [1]
c(C)ec

Appearance Solid powder [1]

Purity 298% (HPLC)

" Soluble to 50 mM in DMSO

Solubility ] [2]
and to 20 mM in ethanol.

Storage Store at +4°C. [2]

Pharmacological Properties

MRK-016 is a potent and selective negative allosteric modulator (NAM) of the a5 subunit-

containing GABAA receptors. It acts as a selective inverse agonist at the benzodiazepine

binding site of these receptors.[1]

In Vitro Pharmacology

MRK-016 exhibits high affinity for various human GABAA receptor subtypes, with a particular

selectivity for the a5 subtype, as detailed in the following table.
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Parameter Value Species/System Reference
Human recombinant

ECso (a5 subunit) 3nM GABAA a5p3y2 [3]
receptors
Human recombinant

Ki (a1p3y2) 0.83nM [3]
GABAA receptors
Human recombinant

Ki (02B3y2) 0.85 nM [3]
GABAA receptors
Human recombinant

Ki (03B3y2) 0.77 nM [3]
GABAA receptors
Human recombinant

Ki (a5p33y2) 1.4 nM [3]
GABAA receptors
Human recombinant

Ki (0433y2) 395 nM [3]
GABAA receptors
Human recombinant

Ki (a6B33y2) >4000 nM [3]
GABAA receptors

Native Rat Brain o

0.8-1.5nM Rat brain tissue [1]

Receptors Affinity

In Vivo Pharmacology & Pharmacokinetics

MRK-016 has demonstrated nootropic and rapid antidepressant-like effects in various

preclinical models. It readily penetrates the central nervous system.[3]
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Parameter Value Species Route Reference
Receptor
Occupancy 0.39 mg/kg Rat p.o. [1]
(EDs0)
Plasma ECso
(Receptor 15 ng/mL Rat p.o. [1]
Occupancy)
Plasma ECso
(Receptor 21 ng/mL Rhesus Monkey - [1]
Occupancy)

) Rat, Dog,
Half-life (ti/2) 0.3-05h - [1]

Rhesus Monkey

Half-life (t1/2) ~3.5h Human - [1]

Mechanism of Action and Signaling Pathway

MRK-016's mechanism of action as a negative allosteric modulator of a5-containing GABAA
receptors leads to a reduction in GABAergic inhibitory neurotransmission. This disinhibition is
thought to enhance excitatory glutamatergic signaling, mediated by AMPA receptors. This
proposed mechanism underlies its observed rapid antidepressant-like effects, which are similar
to those of ketamine but without direct NMDA receptor antagonism.[4]
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MRK-016 Signaling Pathway

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the
characterization of MRK-016.

Synthesis of MRK-016

While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis involves a
multi-step process starting from commercially available precursors. The key steps likely include
the formation of the pyrazolotriazine core, followed by the attachment of the tert-butyl, 5-
methylisoxazol-3-yl, and 1-methyl-1H-1,2,4-triazol-5-ylmethoxy side chains through appropriate
coupling and substitution reactions. Purification is typically achieved through column
chromatography and recrystallization.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of MRK-016 for different GABAA receptor
subtypes.

Protocol:

» Membrane Preparation: Membranes from cells stably expressing specific human
recombinant GABAA receptor subtypes (e.g., alf3y2, a233y2, a3B3y2, a533y2) or from rat
brain tissue are prepared by homogenization and centrifugation.[5]

o Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCI (pH 7.4) containing 1 mM
EDTA.

 Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]Ro 15-1788 or
[*H]flumazenil) and varying concentrations of MRK-016 in a final volume of 250-500 pL.[6]

o Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or room
temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

e Separation: Bound and free radioligand are separated by rapid vacuum filtration through
glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay
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buffer.

Quantification: The amount of radioactivity trapped on the filters is determined by liquid
scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of
an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-
specific binding from total binding. The ICso values are determined by non-linear regression
analysis and then converted to Ki values using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To assess the functional activity of MRK-016 on GABAA receptors.
Protocol:

Cell Culture: HEK293 cells stably expressing the desired GABAA receptor subunits are
cultured on glass coverslips.

Recording Solutions:

o External Solution (in mM): 140 NacCl, 4.7 KCI, 1.2 MgClz, 2.5 CaClz, 11 Glucose, 10
HEPES (pH 7.4).

o Internal Solution (in mM): 140 CsCl, 1 MgClz, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2).

Recording: Whole-cell patch-clamp recordings are performed at a holding potential of -60
mV.

Drug Application: GABA is applied to the cells to elicit a current. MRK-016 is then co-applied
with GABA to determine its effect on the GABA-evoked current.

Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of
MRK-016 on the amplitude and kinetics of the GABAA receptor-mediated currents.
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In Vivo Behavioral Assays

Objective: To assess the antidepressant-like activity of MRK-016.[4]
Protocol:
e Animals: Male CD-1 or C57BL/6J mice are used.[4]

o Apparatus: A transparent plastic cylinder (e.g., 20 cm diameter, 40 cm height) is filled with
water (23-25°C) to a depth of 15 cm.

e Procedure:
o Pre-test (Day 1): Mice are placed in the cylinder for a 15-minute session.

o Drug Administration (Day 2): MRK-016 (e.g., 3 mg/kg, i.p.) or vehicle is administered 60
minutes before the test session.[4]

o Test Session (Day 2): Mice are placed in the cylinder for a 6-minute session.[4]

o Data Collection: The duration of immobility during the last 4 minutes of the test session is
recorded.

o Data Analysis: The mean immobility time for the MRK-016 treated group is compared to the
vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant
decrease in immobility time is indicative of an antidepressant-like effect.

Objective: To evaluate the effect of MRK-016 on learning and memory.
Protocol:
e Animals: Male C57BL/6J mice are used.

o Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a
distinct context (e.g., specific odor, lighting).

e Procedure:
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o Training: Mice are placed in the conditioning chamber and, after a habituation period,
receive a series of foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 2 s duration) paired with the
context. MRK-016 or vehicle is administered either before or after training, depending on
the experimental question (acquisition vs. consolidation).[7]

o Testing: 24 hours later, mice are returned to the same context without the foot shock, and
freezing behavior (a measure of fear memory) is recorded for a set period (e.g., 5
minutes).[8]

o Data Analysis: The percentage of time spent freezing is calculated and compared between
the MRK-016 and vehicle groups.

Summary and Future Directions

MRK-016 is a potent and selective negative allosteric modulator of a5 subunit-containing
GABAA receptors with demonstrated nootropic and rapid antidepressant-like properties in
preclinical models. Its unique mechanism of action, which involves the disinhibition of
glutamatergic pathways, presents a promising avenue for the development of novel
therapeutics for cognitive and mood disorders. Further research is warranted to fully elucidate
its clinical potential and safety profile in human subjects. The detailed experimental protocols
provided in this guide are intended to facilitate these ongoing research efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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